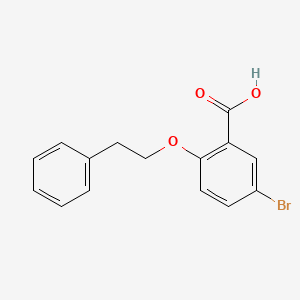

5-Bromo-2-(phenethyloxy)benzoic acid

Description

5-Bromo-2-(phenethyloxy)benzoic acid (C₁₅H₁₃BrO₃) is a brominated benzoic acid derivative featuring a phenethyloxy (-OCH₂CH₂C₆H₅) substituent at the 2-position of the aromatic ring. This compound serves as a versatile intermediate in pharmaceutical and materials chemistry due to its structural adaptability. Its synthesis typically involves substitution reactions on brominated benzoic acid precursors, as inferred from methods described for analogous compounds .

Properties

IUPAC Name |

5-bromo-2-(2-phenylethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO3/c16-12-6-7-14(13(10-12)15(17)18)19-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYUPLPJCKWDTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Bromo-2-(phenethyloxy)benzoic acid typically involves the bromination of a suitable precursor followed by etherification. One common method starts with 2-hydroxybenzoic acid, which undergoes bromination to introduce the bromine atom at the 5-position. The resulting intermediate is then reacted with phenethyl bromide under basic conditions to form the desired product .

Industrial production methods for this compound are not well-documented, but the synthesis generally follows similar steps with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are adjusted to maximize yield and purity.

Chemical Reactions Analysis

5-Bromo-2-(phenethyloxy)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., sulfuric acid), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-2-(phenethyloxy)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a biochemical tool for studying enzyme interactions and protein functions.

Medicine: Research into its potential therapeutic effects is ongoing, particularly in the context of drug development.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Bromo-2-(phenethyloxy)benzoic acid is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The phenethyloxy group may facilitate binding to proteins or enzymes, while the bromine atom could influence the compound’s reactivity and stability. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

5-Bromo-2-Chlorobenzoic Acid (C₇H₄BrClO₂)

- Substituent : Chlorine at the 2-position instead of phenethyloxy.

- Properties : Higher polarity due to the electron-withdrawing Cl group, leading to increased solubility in polar solvents compared to the phenethyloxy analog.

- Synthesis : Produced via bromination of 2-chlorobenzotrichloride with yields >95% and purity up to 92% .

- Applications : Widely used as a building block in agrochemicals and drug intermediates .

5-Bromo-2-(phenylamino)benzoic Acid (C₁₃H₁₀BrNO₂)

- Substituent: Phenylamino (-NHPh) group at the 2-position.

- Properties: Exhibits intramolecular N–H⋯O hydrogen bonding, creating a twisted molecular geometry (dihedral angle: 45.74°) . This reduces solubility in nonpolar solvents compared to the phenethyloxy derivative.

- Applications : Explored in crystal engineering due to its hydrogen-bonding motifs .

5-Bromo-2-(carboxymethoxy)benzoic Acid (C₁₀H₉BrO₅)

Tabulated Comparison of Key Compounds

Biological Activity

5-Bromo-2-(phenethyloxy)benzoic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H15BrO3

- Molecular Weight : 305.19 g/mol

- CAS Number : 113054-51-1

The compound features a bromine atom and a phenethoxy group attached to a benzoic acid backbone, which contributes to its unique chemical properties and biological activities.

Biological Activities

5-Bromo-2-(phenethyloxy)benzoic acid exhibits several notable biological activities:

- Antimicrobial Activity : Research indicates that this compound demonstrates significant antimicrobial properties against various bacterial strains. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents.

- Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.

- Anticancer Potential : Preliminary studies suggest that 5-Bromo-2-(phenethyloxy)benzoic acid may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines, possibly through the activation of specific apoptotic pathways .

The mechanisms by which 5-Bromo-2-(phenethyloxy)benzoic acid exerts its biological effects are still under investigation, but several pathways have been proposed:

- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in inflammatory processes or cancer cell proliferation, thus reducing disease progression.

- Modulation of Signaling Pathways : It has been suggested that this compound can modulate key signaling pathways related to inflammation and cell survival, further contributing to its therapeutic potential .

Table 1: Summary of Biological Activities

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | High | |

| Anti-inflammatory | Moderate | |

| Anticancer | Promising |

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that 5-Bromo-2-(phenethyloxy)benzoic acid exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests its potential as a lead compound for developing new antibiotics.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments revealed that the compound significantly reduced the secretion of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential role in managing inflammatory conditions .

Pharmacokinetics

While detailed pharmacokinetic data for 5-Bromo-2-(phenethyloxy)benzoic acid is limited, initial studies suggest it has favorable absorption characteristics with moderate bioavailability. Further research is needed to fully understand its metabolism and excretion profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.